N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-10-4-5-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAKRYBLKSYKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with α-haloketones under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration processes, which improve reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Coupling: Boronic acids and palladium catalysts in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-aminobenzamide.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-Based Analogues
- N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide (): Structural Differences: Replaces the dichlorophenyl group with a 3,4-dimethoxyphenyl substituent and introduces a sulfanylidene-thiazolidinone core. Activity: Exhibited 14.19% activity (p < 0.05), though the specific assay context is unclear.
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) (): Structural Differences: Lacks the dichlorophenyl and nitro groups; features a 4-chlorobenzamide. Activity: Demonstrated potent anti-inflammatory activity (carrageenan-induced rat paw edema model).
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
- Structural Differences : Substitutes the dichlorophenyl with a 4-methoxy-3-methylphenyl group and places the nitro group at the benzamide’s ortho position.
- Implications : The ortho-nitro configuration may sterically hinder binding compared to the meta-nitro configuration in the target compound, though activity data are unavailable .
Heterocyclic Variants
- N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide ():
- Structural Differences : Replaces the thiazole with a thiadiazole ring and substitutes the nitro group with a methyl group.
- Physicochemical Properties : Predicted density = 1.458 g/cm³; pKa = 8.22. The thiadiazole core may alter electronic distribution and hydrogen-bonding capacity compared to thiazole derivatives .
Physicochemical and Electronic Properties
- Electronic Effects: The meta-nitro group in the target compound’s benzamide may enhance electron-deficient character, influencing binding to targets like kinases or receptors, compared to ortho-nitro () or non-nitro analogs () .
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16Cl2N2O2S
- Molecular Weight : 407.32 g/mol
- InChIKey : IPDQLGQQBXTSKQ-UHFFFAOYSA-N
The compound features a thiazole ring substituted with a dichlorophenyl group and a nitrobenzamide moiety, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, impacting cellular proliferation and survival.
- Receptor Modulation : It interacts with specific receptors that mediate signal transduction pathways related to inflammation and cancer progression.
- Antioxidant Activity : The nitro group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Apoptosis induction PC-3 (Prostate Cancer) 15.0 G1 phase arrest
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains:
-
Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among those tested.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL
Study on Anticancer Effects
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound in vivo using a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy due to its potent anticancer effects and manageable toxicity profile.
Research on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it could effectively inhibit biofilm formation, suggesting potential applications in treating chronic infections where biofilms are prevalent.
Q & A
Basic: What are the optimal synthesis protocols for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves coupling a thiazol-2-amine precursor (e.g., 4-(2,4-dichlorophenyl)thiazol-2-amine) with 3-nitrobenzoyl chloride under inert conditions (argon/nitrogen) to prevent oxidation. Key steps include:
- Reaction Solvent: Use pyridine or dichloromethane as a base and solvent to neutralize HCl byproduct .
- Temperature Control: Maintain room temperature (~25°C) overnight to avoid side reactions .
- Purification: Post-reaction, wash the crude product with 10% NaHCO₃ to remove acidic impurities, followed by recrystallization from methanol or ethanol to enhance purity .
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
Advanced: How can X-ray crystallography and SHELX refinement resolve the molecular structure and intermolecular interactions of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX software is critical for structural elucidation:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
- Hydrogen Bonding Analysis: Identify classical (N–H⋯N/O) and non-classical (C–H⋯F/O) interactions stabilizing the crystal lattice. For example, centrosymmetric dimers via N1–H1⋯N2 bonds are common in thiazole derivatives .
- Refinement: Employ SHELXL for least-squares refinement with riding H-atom models (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms .
Basic: Which analytical techniques are most reliable for confirming the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions. For example, the thiazole C5 proton appears as a singlet at δ ~7.2 ppm, while aromatic protons from the dichlorophenyl group show splitting patterns at δ 7.3–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Melting Point Analysis: Compare observed melting points (e.g., 180–185°C) with literature values to assess purity .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding:
- Thiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., nitro) at the benzamide moiety to improve interaction with enzyme active sites (e.g., PFOR inhibition in anaerobic pathogens) .
- Substituent Screening: Replace the 2,4-dichlorophenyl group with bromo or methoxy analogs to evaluate antibacterial/antifungal potency against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains .
- Pharmacokinetic Profiling: Assess logP (via HPLC) to balance lipophilicity and solubility; optimal ranges are typically 2.5–4.0 for membrane permeability .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions:
- Standardized Assays: Replicate experiments using CLSI/M07-A11 guidelines for MIC determination against reference strains (e.g., C. albicans ATCC 90028) .
- Control Compounds: Include positive controls (e.g., fluconazole for antifungal assays) to calibrate potency .
- Dose-Response Validation: Perform IC₅₀ curves in triplicate to ensure reproducibility. For example, inconsistencies in antiproliferative activity (e.g., HeLa cells) may arise from differing incubation times (24h vs. 48h) .
Basic: What experimental design considerations are critical for evaluating this compound’s biological activity?
Methodological Answer:
- Cell Line Selection: Use cancer cell lines (e.g., MCF-7 for breast cancer) with known sensitivity to thiazole derivatives .
- Solvent Controls: Prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity artifacts .
- Time-Kill Assays: Monitor bacterial/fungal growth at 0, 6, 12, and 24h to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
